(4-(2-Fluorophenyl)pyrrolidin-3-yl)methanol hydrochloride
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Overview
Description
Preparation Methods
The synthesis of (4-(2-Fluorophenyl)pyrrolidin-3-yl)methanol hydrochloride involves several steps. One common synthetic route includes the reaction of 2-fluorobenzaldehyde with pyrrolidine in the presence of a reducing agent to form the intermediate (4-(2-Fluorophenyl)pyrrolidin-3-yl)methanol. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt . Industrial production methods may involve similar steps but are optimized for larger scale production and may include additional purification steps to ensure the quality and purity of the final product .
Chemical Reactions Analysis
(4-(2-Fluorophenyl)pyrrolidin-3-yl)methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(4-(2-Fluorophenyl)pyrrolidin-3-yl)methanol hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It is used in studies involving the interaction of fluorinated compounds with biological systems.
Medicine: It is used in the development of new pharmaceuticals, particularly those involving fluorinated compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-(2-Fluorophenyl)pyrrolidin-3-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
(4-(2-Fluorophenyl)pyrrolidin-3-yl)methanol hydrochloride can be compared with other similar compounds, such as:
(3S,4R)-4-(2-Fluorophenyl)pyrrolidin-3-yl]-methanol hydrochloride: This compound has a similar structure but differs in its stereochemistry, which can affect its biological activity and applications.
Fluorinated pyridines: These compounds also contain a fluorine atom on an aromatic ring and are used in similar applications, but they have different chemical properties and reactivity.
The uniqueness of this compound lies in its specific structure and the presence of the fluorine atom, which can significantly influence its chemical and biological properties .
Properties
IUPAC Name |
[4-(2-fluorophenyl)pyrrolidin-3-yl]methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO.ClH/c12-11-4-2-1-3-9(11)10-6-13-5-8(10)7-14;/h1-4,8,10,13-14H,5-7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPUGHCOEZKEFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C2=CC=CC=C2F)CO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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